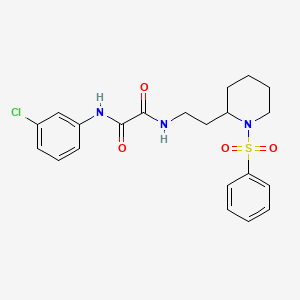
N1-(3-chlorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-chlorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenyl group, a phenylsulfonyl piperidine moiety, and an oxalamide linkage, making it a subject of study for its chemical reactivity and biological activity.
Aplicaciones Científicas De Investigación
N1-(3-chlorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as a drug candidate for treating specific diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Direcciones Futuras
Mecanismo De Acción
Target of Action
The compound, also known as N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N’-(3-chlorophenyl)oxamide, is a complex moleculeIt’s worth noting that piperidine derivatives, which this compound is a part of, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a wide range of potential effects . The specific interaction of this compound with its targets would depend on the chemical structure and the nature of the target.
Biochemical Pathways
Compounds containing a piperidine moiety have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Piperidine derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Métodos De Preparación
The synthesis of N1-(3-chlorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including nucleophilic substitution and cyclization.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions, often using reagents like phenylsulfonyl chloride.
Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through electrophilic aromatic substitution reactions.
Formation of the Oxalamide Linkage: The final step involves the formation of the oxalamide linkage through condensation reactions between the amine and oxalyl chloride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis.
Análisis De Reacciones Químicas
N1-(3-chlorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The oxalamide linkage can be hydrolyzed under acidic or basic conditions, breaking down the compound into its constituent parts.
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. Major products formed from these reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
N1-(3-chlorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide can be compared with other similar compounds, such as:
N-(3-chlorophenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide: This compound shares a similar structure but differs in the presence of an acetamide group instead of an oxalamide linkage.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound features a chlorophenyl group and a sulfonamide moiety but has a different core structure.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(3-chlorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4S/c22-16-7-6-8-17(15-16)24-21(27)20(26)23-13-12-18-9-4-5-14-25(18)30(28,29)19-10-2-1-3-11-19/h1-3,6-8,10-11,15,18H,4-5,9,12-14H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXCVQCVFUKKGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(5-bromopyrimidin-2-yl)oxy]-N-phenylpyrrolidine-1-carboxamide](/img/structure/B3007040.png)
![5-Bromo-N-[3-(furan-2-YL)-3-hydroxypropyl]furan-2-carboxamide](/img/structure/B3007045.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-phenylprop-2-enoate](/img/structure/B3007046.png)
![4-(N-benzyl-N-methylsulfamoyl)-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3007047.png)

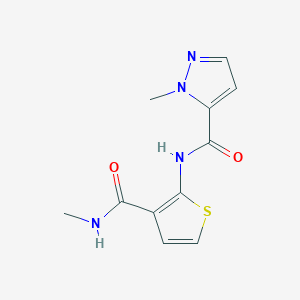
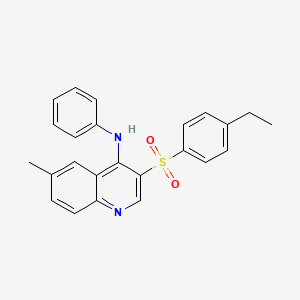
![ethyl [5-(3-aminophenyl)-2H-tetrazol-2-yl]acetate](/img/structure/B3007053.png)
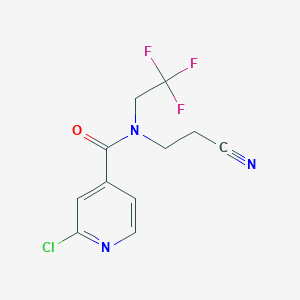
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(2-methylpropane-2-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B3007055.png)
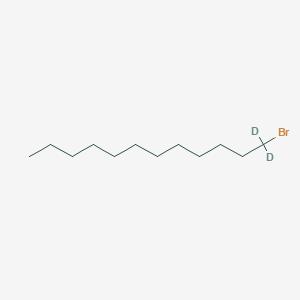
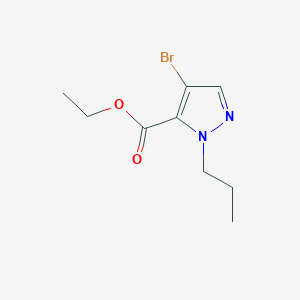
![N-(3,4-dimethoxyphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3007060.png)
![1-(benzo[d]thiazol-2-yl)-N-(4-fluorophenyl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B3007061.png)
